N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide
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Overview
Description
N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide: is a complex organic compound with a unique structure that combines elements of aziridine, naphthalene, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide typically involves multiple steps, starting with the preparation of the aziridine ring. The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions. The naphthalen-1-yl and phenylethyl groups are then introduced through subsequent reactions, often involving coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the aziridine formation and subsequent coupling reactions, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide involves its interaction with specific molecular targets. The aziridine ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of biological pathways and the exertion of its effects.
Comparison with Similar Compounds
Similar Compounds
N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide: can be compared with other aziridine-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
912338-18-2 |
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Molecular Formula |
C27H30N2O |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-but-3-enyl-1-[(1R)-1-naphthalen-1-ylethyl]-N-(2-phenylethyl)aziridine-2-carboxamide |
InChI |
InChI=1S/C27H30N2O/c1-3-4-18-28(19-17-22-11-6-5-7-12-22)27(30)26-20-29(26)21(2)24-16-10-14-23-13-8-9-15-25(23)24/h3,5-16,21,26H,1,4,17-20H2,2H3/t21-,26?,29?/m1/s1 |
InChI Key |
FOCFUGHDWUIPOY-OYKBBOKPSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N3CC3C(=O)N(CCC=C)CCC4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3CC3C(=O)N(CCC=C)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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